1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one
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Overview
Description
1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structural framework, which often imparts significant biological activity. The bicyclo[3.3.1]nonane moiety, in particular, is prevalent in many biologically active natural products and synthetic analogs .
Preparation Methods
The synthesis of 1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene to produce the corresponding diol, which is then converted to methanesulfonate . Another method includes the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group to form a cyclic imine product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex bicyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one can be compared with other similar compounds, such as:
- (+)-Aristolone
- (+)-Aristoteline
- (−)-Serratoline
- (+)-Aristelone These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
111349-98-5 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-9-11(10(2)14)7-13-6-4-5-12(9,3)8-13/h4-5H,6-8H2,1-3H3 |
InChI Key |
IZLRETISUOMKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN2CC=CC1(C2)C)C(=O)C |
Origin of Product |
United States |
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